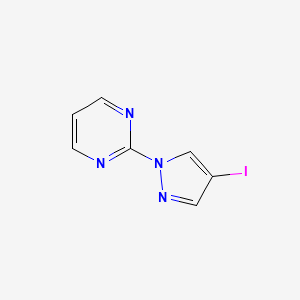

2-(4-iodo-1H-pyrazol-1-yl)pyrimidine

Description

2-(4-Iodo-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 4-iodo-pyrazole moiety. This structure combines the electron-deficient pyrimidine ring with the iodine atom’s steric and electronic effects, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. It is synthesized by reacting 4-(but-3-ynyloxy)-6-chloropyrimidine with 4-iodo-1H-pyrazole under basic conditions, followed by purification via slow evaporation in ethanol/acetone . Notably, its iodine substituent enhances reactivity in cross-coupling reactions, while the pyrimidine ring offers sites for further functionalization.

Properties

Molecular Formula |

C7H5IN4 |

|---|---|

Molecular Weight |

272.05 g/mol |

IUPAC Name |

2-(4-iodopyrazol-1-yl)pyrimidine |

InChI |

InChI=1S/C7H5IN4/c8-6-4-11-12(5-6)7-9-2-1-3-10-7/h1-5H |

InChI Key |

VKZBQFCAWIJHPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)N2C=C(C=N2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-iodopyrazole with a pyrimidine derivative under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-1H-pyrazol-1-yl)pyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.

Cyclization Reactions: The compound can be used as a precursor in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-(4-azido-1H-pyrazol-1-yl)pyrimidine, while oxidation with hydrogen peroxide can produce this compound N-oxide .

Scientific Research Applications

While a specific article focusing solely on the applications of "2-(4-iodo-1H-pyrazol-1-yl)pyrimidine" is not available within the provided search results, the search does provide information on pyrimidine derivatives and related compounds, along with their applications in medicinal chemistry and other scientific research areas.

Pyrimidine Derivatives and their Applications

2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines: This series of pyrimidine derivatives has demonstrated antiviral properties . Further research led to the development of highly active compounds with subnanomolar levels of inhibition against measles virus replication .

4-(But-3-ynyloxy)-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine: The dihedral angle between the pyrazole and pyrimidine rings in this compound is 6.30 (16)° . Weak C—H⋯O interactions link the molecules in the crystal .

Bis-heteroaryl pyrazoles: A novel series of bis-heteroaryl pyrazole was identified as potent inhibitors of ALK2 (R206H) . Compound 18p was identified as a potent inhibitor of ALK2 (R206H) with good aqueous solubility, liver microsomal stability, and oral bioavailability .

Related Research Areas

- Fibrodysplasia Ossificans Progressiva (FOP): Research indicates that mutant activin receptor-like kinase-2 (ALK2) is closely associated with FOP, presenting an attractive target for therapeutic intervention .

- Diffuse Intrinsic Pontine Glioma (DIPG): Inhibition of the BMP signaling pathway, which acts on ALK2 (R206H), might offer an effective treatment for DIPG .

- Activation Analysis: Elements in quantities as minute as one part per billion can be identified and measured . It IS especially useful in the processing of rare or expensive materials since, in most cases, only a friction of a gram of material IS required .

Synthesis of Pyrazoles

- Methyl nicotinate 14 was reacted with the lithium enolate of 2-chloro-4-methylpyrimidine to give ketone 15 . Treatment of compound 15 with dimethylformamide dimethylacetal followed by cyclization with hydrazine yielded pyrazole 16 .

- N-alkylation of the pyrazole 16 afforded the N2-isomer 17 as the major product and the N1-regioisomer as the minor product . Compound 18a was prepared by cross-coupling using 4-(methoxylbenzoyl) zinc chloride .

Mechanism of Action

The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(4-iodo-1H-pyrazol-1-yl)pyrimidine are best contextualized against related pyrazole-pyrimidine hybrids and iodinated heterocycles. Below is a systematic comparison:

Substituent Variations: Iodo vs. Other Halogens/Substituents

4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine (CAS 1710833-57-0):

- Replacing iodine with chlorine reduces steric bulk and alters electronic properties. This compound is used in kinase inhibitor research, leveraging the pyrimidine’s affinity for ATP-binding pockets .

- Key Difference : Chlorine offers lower reactivity in Suzuki-Miyaura couplings compared to iodine, limiting its utility in metal-catalyzed reactions.

- 3-Iodopyrazolo[1,5-a]pyrimidine: Features iodine on a fused pyrazolo-pyrimidine system. Key Difference: The fused system increases metabolic stability but complicates synthetic accessibility compared to the non-fused title compound .

Heterocyclic Core Modifications

- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine: Replaces pyrimidine with a thieno-pyrimidine core, introducing sulfur for enhanced π-stacking and redox activity. This compound exhibits potent kinase inhibition (IC₅₀ = 12 nM against EGFR) due to thiophene’s electron-rich nature . Key Difference: Thieno-pyrimidine derivatives generally show higher bioavailability but require multistep synthesis (e.g., Vilsmeier–Haack formylation), unlike the title compound’s straightforward route .

- Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine Derivatives: Fused triazolo-pyrimidine systems exhibit dual inhibition of adenosine A₂A and A₃ receptors. Their planar structure facilitates membrane penetration, but iodine absence reduces halogen-bonding interactions critical for target selectivity .

Stability and Reactivity

- Iodine’s polarizable nature in this compound facilitates nucleophilic aromatic substitution, unlike methyl or phenyl substituents in analogues like 4-(3,5-dimethyl-pyrazol-1-yl)-2-methyl-pyrimidine .

- The compound’s stability under ambient conditions surpasses that of hydrazine-containing derivatives (e.g., 4-(hydrazinyl)pyrazolo-pyrimidines), which degrade via oxidation .

Biological Activity

2-(4-Iodo-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring substituted with a pyrazole moiety, and its structure is characterized by the presence of an iodine atom at the 4-position of the pyrazole ring. Research into similar compounds indicates significant therapeutic potential, particularly in anti-inflammatory, antimicrobial, and anticancer applications.

The molecular formula of this compound is C8H7IN4, with a molecular weight of approximately 292.05 g/mol. The compound's unique chemical properties stem from the combination of iodine substitution and the heterocyclic nature of both the pyrazole and pyrimidine rings, which may enhance its reactivity and biological interactions.

Biological Activity Overview

Research on related compounds suggests that derivatives containing both pyrazole and pyrimidine structures exhibit significant biological activities:

- Anti-inflammatory Activity : Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

- Antimicrobial Activity : Studies indicate that pyrazole derivatives can possess antibacterial properties against various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like iodine may enhance these activities by improving the compound's interaction with bacterial targets .

- Anticancer Potential : Certain pyrazole derivatives have demonstrated activity against cancer cell lines through mechanisms such as inhibition of dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis .

Structure-Activity Relationship (SAR)

The biological activity of this compound may be influenced by its structural characteristics. A comparative analysis with other similar compounds reveals notable SAR insights:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Chloro-1H-pyrazol-1-YL)pyrimidine | Contains chlorine instead of iodine | Different reactivity due to halogen substitution |

| 2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine | Methyl group substitution | Potentially different biological activity |

| 2-(4-Nitro-1H-pyrazol-1-YL)pyrimidine | Nitro group introduces electron-withdrawing properties | May enhance reactivity towards nucleophiles |

The structural uniqueness of this compound allows for targeted modifications that could lead to novel therapeutic agents.

Case Studies and Experimental Findings

Several studies have explored the biological activity of compounds related to this compound:

- Inhibition of DHODH : A study indicated that certain pyrazole derivatives effectively inhibit DHODH, impacting viral replication in cell cultures. The inhibition was confirmed through various in vitro assays, showcasing the potential for antiviral applications .

- Antimicrobial Testing : In a comprehensive evaluation of synthesized monomeric alkaloids, several derivatives exhibited potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

- Pharmacological Evaluation : A recent investigation into structural analogs revealed that modifications at specific positions significantly altered biological activity, emphasizing the importance of precise structural configurations for enhancing therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.